molecular formula C15H16ClN3O5S B254515 5-chloro-N-(2,4-dimethoxyphenyl)-2-(ethylsulfonyl)pyrimidine-4-carboxamide

5-chloro-N-(2,4-dimethoxyphenyl)-2-(ethylsulfonyl)pyrimidine-4-carboxamide

Cat. No. B254515
M. Wt: 385.8 g/mol
InChI Key: XQSKNQBFYJUIIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-N-(2,4-dimethoxyphenyl)-2-(ethylsulfonyl)pyrimidine-4-carboxamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly referred to as CDK9 inhibitor, as it is known to inhibit the activity of Cyclin-dependent kinase 9 (CDK9), a protein that plays a critical role in the regulation of gene expression.

Mechanism of Action

5-chloro-N-(2,4-dimethoxyphenyl)-2-(ethylsulfonyl)pyrimidine-4-carboxamide inhibitors exert their effects by inhibiting the activity of 5-chloro-N-(2,4-dimethoxyphenyl)-2-(ethylsulfonyl)pyrimidine-4-carboxamide, a protein that plays a critical role in the regulation of gene expression. 5-chloro-N-(2,4-dimethoxyphenyl)-2-(ethylsulfonyl)pyrimidine-4-carboxamide is a key component of the Positive Transcription Elongation Factor b (P-TEFb) complex, which is responsible for the transcriptional elongation of genes. By inhibiting the activity of 5-chloro-N-(2,4-dimethoxyphenyl)-2-(ethylsulfonyl)pyrimidine-4-carboxamide, 5-chloro-N-(2,4-dimethoxyphenyl)-2-(ethylsulfonyl)pyrimidine-4-carboxamide inhibitors prevent the elongation of genes, thereby blocking the transcription of critical genes involved in cell proliferation and viral replication.
Biochemical and Physiological Effects:
The 5-chloro-N-(2,4-dimethoxyphenyl)-2-(ethylsulfonyl)pyrimidine-4-carboxamide inhibitor has been shown to have several biochemical and physiological effects. In addition to its anti-cancer and anti-viral effects, 5-chloro-N-(2,4-dimethoxyphenyl)-2-(ethylsulfonyl)pyrimidine-4-carboxamide inhibitors have also been found to be effective in treating inflammatory diseases, such as rheumatoid arthritis. Furthermore, 5-chloro-N-(2,4-dimethoxyphenyl)-2-(ethylsulfonyl)pyrimidine-4-carboxamide inhibitors have been shown to have neuroprotective effects, making them potential candidates for the treatment of neurodegenerative diseases, such as Alzheimer's disease.

Advantages and Limitations for Lab Experiments

The 5-chloro-N-(2,4-dimethoxyphenyl)-2-(ethylsulfonyl)pyrimidine-4-carboxamide inhibitor has several advantages and limitations for lab experiments. One of the main advantages is its specificity for 5-chloro-N-(2,4-dimethoxyphenyl)-2-(ethylsulfonyl)pyrimidine-4-carboxamide, which makes it an ideal tool for studying the role of 5-chloro-N-(2,4-dimethoxyphenyl)-2-(ethylsulfonyl)pyrimidine-4-carboxamide in gene expression. Additionally, 5-chloro-N-(2,4-dimethoxyphenyl)-2-(ethylsulfonyl)pyrimidine-4-carboxamide inhibitors are relatively easy to use and have a low toxicity profile. However, one of the main limitations of 5-chloro-N-(2,4-dimethoxyphenyl)-2-(ethylsulfonyl)pyrimidine-4-carboxamide inhibitors is their potential off-target effects, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for the study of 5-chloro-N-(2,4-dimethoxyphenyl)-2-(ethylsulfonyl)pyrimidine-4-carboxamide inhibitors. One potential direction is the development of more potent and selective 5-chloro-N-(2,4-dimethoxyphenyl)-2-(ethylsulfonyl)pyrimidine-4-carboxamide inhibitors, which could have a broader range of therapeutic applications. Additionally, the use of 5-chloro-N-(2,4-dimethoxyphenyl)-2-(ethylsulfonyl)pyrimidine-4-carboxamide inhibitors in combination with other drugs could enhance their therapeutic efficacy. Finally, the study of the downstream effects of 5-chloro-N-(2,4-dimethoxyphenyl)-2-(ethylsulfonyl)pyrimidine-4-carboxamide inhibition could lead to the identification of novel therapeutic targets for the treatment of various diseases.

Synthesis Methods

The synthesis of 5-chloro-N-(2,4-dimethoxyphenyl)-2-(ethylsulfonyl)pyrimidine-4-carboxamide can be achieved through several methods. One of the most commonly used methods involves the reaction of 2,4-dimethoxybenzaldehyde with ethyl 2-amino-4-chloropyrimidine-5-carboxylate, followed by the addition of ethylsulfonyl chloride to the resulting compound. The final product is obtained through the hydrolysis of the ethyl ester group.

Scientific Research Applications

The 5-chloro-N-(2,4-dimethoxyphenyl)-2-(ethylsulfonyl)pyrimidine-4-carboxamide inhibitor has been studied extensively for its potential applications in scientific research. This compound has been found to be effective in inhibiting the growth of cancer cells by blocking the transcription of genes that are critical for cell proliferation. Additionally, 5-chloro-N-(2,4-dimethoxyphenyl)-2-(ethylsulfonyl)pyrimidine-4-carboxamide inhibitors have been shown to be effective in treating viral infections, including HIV and Hepatitis B.

properties

Product Name

5-chloro-N-(2,4-dimethoxyphenyl)-2-(ethylsulfonyl)pyrimidine-4-carboxamide

Molecular Formula

C15H16ClN3O5S

Molecular Weight

385.8 g/mol

IUPAC Name

5-chloro-N-(2,4-dimethoxyphenyl)-2-ethylsulfonylpyrimidine-4-carboxamide

InChI

InChI=1S/C15H16ClN3O5S/c1-4-25(21,22)15-17-8-10(16)13(19-15)14(20)18-11-6-5-9(23-2)7-12(11)24-3/h5-8H,4H2,1-3H3,(H,18,20)

InChI Key

XQSKNQBFYJUIIX-UHFFFAOYSA-N

SMILES

CCS(=O)(=O)C1=NC=C(C(=N1)C(=O)NC2=C(C=C(C=C2)OC)OC)Cl

Canonical SMILES

CCS(=O)(=O)C1=NC=C(C(=N1)C(=O)NC2=C(C=C(C=C2)OC)OC)Cl

Origin of Product

United States

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